6-(7-bromo-1H-indazol-3-yl)quinoline
Description
Properties
IUPAC Name |
6-(7-bromo-2H-indazol-3-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3/c17-13-5-1-4-12-15(19-20-16(12)13)11-6-7-14-10(9-11)3-2-8-18-14/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMFAOQNTBFAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction Mechanism
The reaction proceeds through a base-mediated intramolecular cyclization, eliminating tert-butyl mercaptan to form the indazole ring. Key conditions include:
Table 1: Optimization of 7-Bromo-1H-indazole Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base | KOtBu | Maximizes deprotonation efficiency |
| Solvent | DMSO | Enhances intermediate stability |
| Temperature | 20°C | Prevents side reactions |
| Reaction Time | 2 hours | Ensures complete cyclization |
Cross-Coupling for Conjugation
Suzuki-Miyaura coupling links the indazole boronic acid and 6-bromoquinoline. While the sources lack explicit examples, patent highlights palladium-catalyzed couplings for analogous heterocyclic systems.
Coupling Conditions
Table 3: Coupling Optimization Parameters
| Parameter | Optimal Value | Effect on Efficiency |
|---|---|---|
| Catalyst Loading | 2–5 mol% | Balances cost and activity |
| Solvent System | Dioxane:H2O (4:1) | Enhances solubility |
| Reaction Time | 12–24 hours | Ensures completion |
Alternative One-Pot Synthesis
A hypothetical one-pot approach could integrate indazole formation and quinoline coupling sequentially. For instance:
-
Indazole Synthesis : As in Section 1.
-
In Situ Boronation : Without isolation, treat with B2Pin2 and a palladium catalyst.
-
Direct Coupling : Add 6-bromoquinoline and base.
This method reduces purification steps but requires precise stoichiometric control.
Industrial Production Considerations
Scalable synthesis demands cost-effective and efficient protocols:
Chemical Reactions Analysis
Types of Reactions
6-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as nitro or carbonyl groups.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-(7-bromo-1H-indazol-3-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating cellular signaling pathways and exerting its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinoline Derivatives
Key Observations :
- Substitution Position : Unlike chloroquine (4-position), 6-substitution in the target compound may alter electronic effects and steric interactions, impacting target binding .
- Substituent Complexity : The bromoindazole group contrasts with chloroquine’s piperazine and the triazolopyridazine in , highlighting divergent strategies for modulating bioactivity .
Key Observations :
- The target compound’s synthesis likely requires specialized coupling reactions (e.g., Suzuki for C–C bond formation), contrasting with the copper-catalyzed simplicity of indoloquinolines .
- emphasizes streamlined methods for fused systems, whereas bromoindazole-quinoline synthesis may face challenges in regioselective bromination .
Q & A
Q. What are the common synthetic routes for preparing 6-(7-bromo-1H-indazol-3-yl)quinoline?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline and indazole cores. Key steps include:
- Bromination : Introducing bromine at the 7-position of indazole using brominating agents (e.g., Br₂, NBS) under controlled conditions (e.g., DCM solvent, 0–25°C) .
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to link the bromoindazole and quinoline moieties, often requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and confirms substitution patterns .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., quinoline C-H signals at δ 8.5–9.0 ppm) and verifies bromine/indazole integration .
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ = 340.01) .
Q. What preliminary biological assays are recommended for screening its activity?
- Enzyme Inhibition : Assay against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar quinoline derivatives be resolved?
- Structural Comparison : Overlay crystallographic data (e.g., using WinGX) to identify steric/electronic differences in substituents .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
- Meta-Analysis : Compare results across studies using databases (e.g., PubChem BioAssay) to identify trends .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Prodrug Design : Introduce phosphate or PEG groups at the quinoline 4-position to enhance hydrophilicity .
- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) for IP/IV administration, validated by dynamic light scattering (DLS) .
Q. How do substituents on the quinoline ring influence binding affinity?
- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance π-stacking with hydrophobic enzyme pockets (e.g., observed in SARS-CoV-2 Mpro inhibition) .
- Steric Effects : Bulky groups at the 2-position reduce binding to flat active sites (e.g., topoisomerase II) .
Q. What computational methods predict SAR for derivatives?
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PARP1) .
- QSAR Models : Train ML algorithms (e.g., Random Forest) on datasets of IC₅₀ vs. molecular descriptors (e.g., logP, polar surface area) .
Q. How are crystallographic disorders in the indazole moiety addressed during refinement?
- SHELXL Constraints : Apply ISOR/DFIX commands to model anisotropic displacement .
- Twinning Analysis : Use PLATON to detect twinning and refine with TWIN/BASF commands .
Methodological Challenges
Q. What steps mitigate low yields in cross-coupling reactions?
Q. How are competing side reactions during bromination controlled?
- Temperature Modulation : Slow addition of Br₂ at −10°C to minimize di-bromination .
- In Situ Monitoring : Use FTIR to track N-Br bond formation (650 cm⁻¹ peak) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
